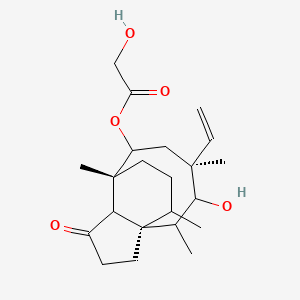

Drosophilin B;Mutilin 14-glycolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of pleuromutilin has been reported and involves several key steps . The synthetic bottleneck lies in the production of the precursor geranylgeranyl diphosphate (GGPP) and the subsequent formation of the tricyclic structure.

Industrial Production Methods

Industrial production of pleuromutilin typically involves the fermentation of fungi such as Clitopilus passeckerianus. Optimization of culture conditions, including temperature, pH, and nutrient availability, is crucial for maximizing yield . Advanced methodologies like central composite design (CCD) and artificial neural networks (ANN) have been employed to optimize these conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Pleuromutilin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties.

Common Reagents and Conditions

Common reagents used in the chemical modification of pleuromutilin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the pleuromutilin structure .

Major Products

The major products formed from these reactions are pleuromutilin derivatives with enhanced antibacterial activity. For example, the substitution of the hydroxyl group at the C14 position with various functional groups has led to the development of potent antibiotics like lefamulin .

Wissenschaftliche Forschungsanwendungen

Pleuromutilin and its derivatives have a wide range of scientific research applications:

Chemistry: Used as a scaffold for the synthesis of novel antibacterial agents.

Biology: Studied for its role in inhibiting bacterial protein synthesis.

Medicine: Applied in the treatment of bacterial infections, including those caused by drug-resistant pathogens.

Industry: Utilized in veterinary medicine for over three decades with minimal resistance development.

Wirkmechanismus

Pleuromutilin exerts its antibacterial effects by binding to the peptidyl transferase center (PTC) of the bacterial ribosome . This binding inhibits protein synthesis by preventing the formation of peptide bonds. The tricyclic core of pleuromutilin binds to a pocket close to the A site, while the C14 side chain extends to the P site, causing a tightening of the rotational movement in the binding pocket .

Vergleich Mit ähnlichen Verbindungen

Pleuromutilin is unique among antibiotics due to its specific binding to the PTC of the ribosome. Similar compounds include:

Lefamulin: A semi-synthetic pleuromutilin used for treating community-acquired bacterial pneumonia.

Retapamulin: Approved for topical use in humans.

Valnemulin and Tiamulin: Used in veterinary medicine.

Compared to these compounds, pleuromutilin has a broader spectrum of activity and a unique mechanism of action that reduces the likelihood of cross-resistance with other antibiotic classes .

Eigenschaften

Molekularformel |

C22H34O5 |

|---|---|

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate |

InChI |

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)9-7-13(2)22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13?,14?,16?,18?,19?,20-,21+,22+/m1/s1 |

InChI-Schlüssel |

YSBXUHAJXRCCET-NTUNQGRQSA-N |

Isomerische SMILES |

CC1CC[C@]2(C(C[C@@](C(C([C@@]13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C |

Kanonische SMILES |

CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)

![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)

![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)

![(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)